molecular formula C17H17ClFN3O B12238420 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide

3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide

Cat. No.: B12238420
M. Wt: 333.8 g/mol
InChI Key: WCVAGNRAVKFUOL-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a pyridinyl group, and an azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinyl intermediate, followed by the introduction of the chloro-fluorophenyl group and the pyridinyl group. The final step involves the formation of the propanamide linkage.

    Azetidinyl Intermediate Preparation: The azetidinyl intermediate can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of Chloro-fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a chloro-fluorophenyl halide reacts with the azetidinyl intermediate.

    Introduction of Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or pyridinyl halide.

    Formation of Propanamide Linkage: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine group of the intermediate and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, catalytic processes, and other advanced techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts, boronic acids, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
  • 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide
  • 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pentanamide

Uniqueness

The uniqueness of 3-(3-chloro-4-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17ClFN3O

Molecular Weight

333.8 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(1-pyridin-2-ylazetidin-3-yl)propanamide

InChI

InChI=1S/C17H17ClFN3O/c18-14-9-12(4-6-15(14)19)5-7-17(23)21-13-10-22(11-13)16-3-1-2-8-20-16/h1-4,6,8-9,13H,5,7,10-11H2,(H,21,23)

InChI Key

WCVAGNRAVKFUOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)CCC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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